molecular formula C11H5Cl2N3O2S B12931769 6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b][1,3]thiazole CAS No. 183667-90-5

6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b][1,3]thiazole

Katalognummer: B12931769
CAS-Nummer: 183667-90-5
Molekulargewicht: 314.1 g/mol
InChI-Schlüssel: DQMWNFHFONZNLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b]thiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, including antitumor and antimicrobial properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloro-5-nitroaniline with 2-mercaptoimidazole in the presence of a suitable base, such as potassium carbonate, in a polar solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired imidazo[2,1-b]thiazole derivative .

Industrial Production Methods

While specific industrial production methods for 6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b]thiazole are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b]thiazole involves its interaction with specific molecular targets. For instance, its antitumor activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival. Molecular docking studies have shown that this compound can bind to the active sites of these enzymes, thereby disrupting their function and leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b]thiazole is unique due to the presence of both nitro and dichloro substituents on the phenyl ring. This combination of functional groups contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development .

Eigenschaften

CAS-Nummer

183667-90-5

Molekularformel

C11H5Cl2N3O2S

Molekulargewicht

314.1 g/mol

IUPAC-Name

6-(2,4-dichloro-5-nitrophenyl)imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C11H5Cl2N3O2S/c12-7-4-8(13)10(16(17)18)3-6(7)9-5-15-1-2-19-11(15)14-9/h1-5H

InChI-Schlüssel

DQMWNFHFONZNLK-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC2=NC(=CN21)C3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.